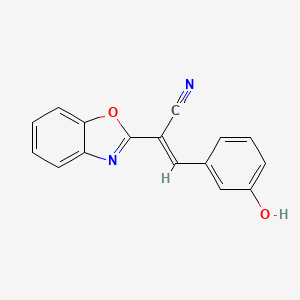

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile

Descripción general

Descripción

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile is an organic compound that features a benzoxazole ring and a hydroxyphenyl group connected by a propenenitrile linker

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile typically involves the following steps:

Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid or its derivatives under acidic conditions.

Coupling with Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Formation of Propenenitrile Linker: The final step involves the formation of the propenenitrile linker, which can be achieved through a Knoevenagel condensation reaction between the benzoxazole derivative and a suitable aldehyde or ketone in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzoxazole or hydroxyphenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been studied for its potential as an anticancer agent. Research indicates that benzoxazole derivatives can interact with various molecular targets involved in cancer progression. For instance, a study demonstrated that related compounds exhibited cytotoxic effects on cancer cell lines, suggesting that (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile may also possess similar properties due to its structural analogies .

Antimicrobial Properties

Benzoxazole derivatives are known for their antimicrobial activities. The compound's structure allows it to inhibit bacterial growth and may serve as a lead compound for developing new antibiotics. Studies have reported that modifications in the benzoxazole core can enhance antibacterial efficacy against resistant strains .

Fluorescent Dyes

This compound can be utilized as a fluorescent dye in biological imaging. Its ability to emit light upon excitation makes it valuable for tracking cellular processes in live cells. This property is critical for applications in live-cell imaging and diagnostics .

Optical Sensors

The compound is also explored for use in optical sensors due to its sensitivity to environmental changes. Its incorporation into sensor materials can enhance the detection of pollutants, providing real-time monitoring capabilities for air and water quality .

Study on Anticancer Properties

A recent study investigated the anticancer effects of benzoxazole derivatives, including this compound. The results showed significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Development of Optical Sensors

In another study, researchers developed an optical sensor incorporating the compound to detect heavy metals in water samples. The sensor demonstrated high sensitivity and selectivity, achieving detection limits lower than regulatory standards for pollutants. This application highlights the potential for environmental monitoring technologies using benzoxazole derivatives .

Mecanismo De Acción

The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

(2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile: Similar structure but lacks the hydroxy group on the phenyl ring.

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile: Similar structure with the hydroxy group in a different position on the phenyl ring.

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile: Similar structure with a benzothiazole ring instead of a benzoxazole ring.

Uniqueness

The presence of both the benzoxazole ring and the hydroxyphenyl group in (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile makes it unique compared to other similar compounds. The specific positioning of the hydroxy group and the propenenitrile linker may also contribute to its distinct chemical and biological properties.

Actividad Biológica

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as structure-activity relationships (SAR) derived from various studies.

- Molecular Formula : C16H13N2O

- Molecular Weight : 263.29 g/mol

- CAS Number : 142885-64-1

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit notable antimicrobial properties. The compound has shown activity against various pathogens, with specific focus on:

- Gram-positive bacteria : Effective against strains such as Bacillus subtilis.

- Yeasts : Demonstrated antifungal activity against Candida albicans.

In a screening study of 41 benzoxazole derivatives, it was found that nearly half exhibited antifungal properties, while the antibacterial potential was primarily selective for Gram-positive bacteria .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound A | Antifungal | 32 |

| Compound B | Antibacterial | 64 |

| Compound C | Antifungal | 16 |

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies have shown that it can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.

- Cell Lines Tested :

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Prostate cancer (PC3)

In these studies, the compound exhibited significant cytotoxicity with IC50 values indicating effective concentration ranges for inducing cell death in cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| PC3 | 8 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications in the benzoxazole moiety and the phenolic substituents significantly influence its potency.

- Key Structural Features :

- The presence of hydroxyl groups enhances solubility and interaction with biological targets.

- Substituents on the benzoxazole ring affect the compound's ability to penetrate cellular membranes and bind to target sites.

Research has established that electron-donating groups enhance activity against certain bacterial strains and cancer cell lines, while electron-withdrawing groups may reduce efficacy .

Case Studies

Several studies have documented the biological effects of benzoxazole derivatives similar to this compound:

- Study by Bernard et al. (2014) : This research demonstrated that derivatives exhibited varying degrees of cytotoxicity against multiple cancer cell lines, establishing a clear link between structural modifications and biological outcomes.

- Chung et al. (2015) : Focused on the antifungal properties of related compounds, confirming their efficacy against C. albicans and highlighting the importance of substituent positioning.

Propiedades

IUPAC Name |

(E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c17-10-12(8-11-4-3-5-13(19)9-11)16-18-14-6-1-2-7-15(14)20-16/h1-9,19H/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXIRCJNJLZLFX-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC(=CC=C3)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CC(=CC=C3)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.